1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Description
1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a fused heterocyclic compound featuring a thiopyrano[4,3-c]pyrazole core substituted with an isopropyl group at position 1 and a thiophen-2-yl moiety at position 2. This scaffold is structurally related to pyrano-pyrazole derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .
Properties
Molecular Formula |
C13H16N2S2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-propan-2-yl-3-thiophen-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C13H16N2S2/c1-9(2)15-11-5-7-16-8-10(11)13(14-15)12-4-3-6-17-12/h3-4,6,9H,5,7-8H2,1-2H3 |
InChI Key |
ZSSGAXLPAVZVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CSCC2)C(=N1)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thiophene derivative with a pyrazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiophene rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole and related derivatives:
Structural and Functional Insights
Substituent Effects on Bioactivity
- Thiophene vs. Phenyl Groups: The thiophen-2-yl substituent in the target compound may improve π-stacking interactions compared to phenyl analogs, as seen in pyrazolo-pyridine derivatives .
- Alkyl vs. Aryl Substituents : The isopropyl group at position 1 may confer steric bulk and lipophilicity, influencing membrane permeability. Ethyl analogs (e.g., ) exhibit lower molecular weights (~234 g/mol) but reduced steric hindrance .
- Electron-Withdrawing Groups : Trifluoromethyl-substituted derivatives (e.g., ) enhance metabolic stability and electron-deficient character, though associated with weak anticancer activity .
Pharmacological Potential
- Antimicrobial Activity: Pyrano-pyrazole derivatives generally exhibit weak-to-moderate antimicrobial activity, as seen in NCI screenings . The sulfur atom in the thiopyrano core may improve Gram-negative bacterial targeting due to enhanced membrane penetration .
Physicochemical Properties
- Hydrogen Bonding: Carboxylic acid derivatives (e.g., ) offer two hydrogen bond donors, improving solubility and protein interactions .
- Molecular Weight and LogP : The target compound’s molecular weight (~250–270 g/mol inferred) and moderate LogP (estimated) align with Lipinski’s rules, suggesting oral bioavailability .
Biological Activity
1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Where , , , and are the respective counts of carbon, hydrogen, nitrogen, and sulfur atoms.
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrano[2,3-c]pyrazole derivatives, which include this compound. These compounds have demonstrated significant inhibitory effects against various strains of human coronaviruses. For instance:
- Selectivity Index : Compounds related to this structure showed a selectivity index (SI) of up to 12.6 against human coronavirus 229E .
- Inhibition Rates : The inhibition percentages ranged from 53.6% to 82.2% during the replication phase of the virus .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : It may inhibit viral proteases essential for viral replication.
- Molecular Interactions : The presence of thiophene and tetrahydrothiopyrano structures allows for effective binding to viral proteins .
Study on Antiviral Properties
In a study assessing the efficacy of various pyrano[2,3-c]pyrazole derivatives against human coronaviruses:
- Methodology : The MTT assay was used to evaluate cell viability in Vero-E6 cells after treatment with varying concentrations of the compounds.
- Results : Compounds exhibited a dose-dependent response with significant antiviral activity noted in several derivatives .
Data Table: Biological Activity Summary
| Compound Name | Selectivity Index | Inhibition Rate (%) | Target Virus |
|---|---|---|---|
| Compound A | 12.6 | 82.2 | HCoV-229E |
| Compound B | 7.6 | 60.7 | HCoV-229E |
| Compound C | 4.3 | 55.0 | HCoV-229E |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
